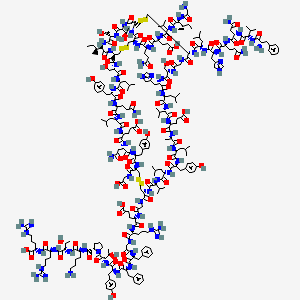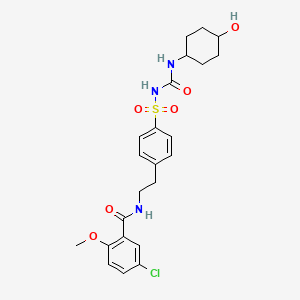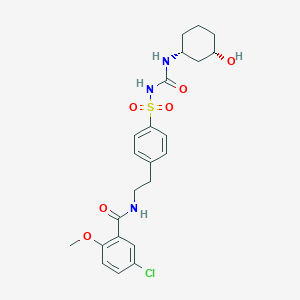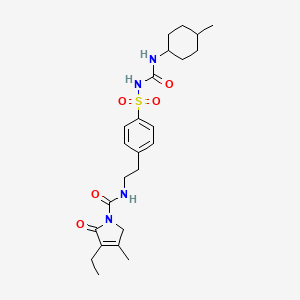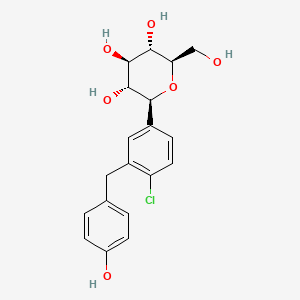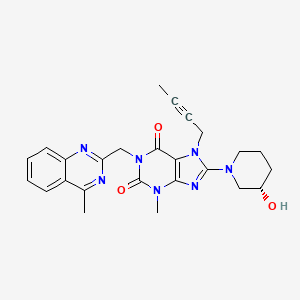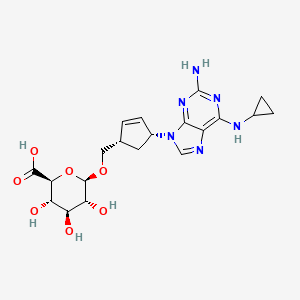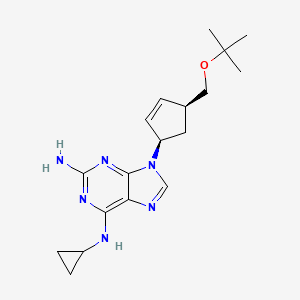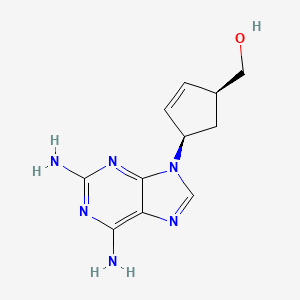
Carvedilol Impurity 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol Impurity 2 is a byproduct formed during the synthesis of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. This compound is one of several impurities that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol involves multiple steps, starting with the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol . During these steps, various impurities, including Carvedilol Impurity 2, can be formed.
Industrial Production Methods: In industrial settings, the synthesis of Carvedilol is optimized by screening different solvents and bases to improve yields and reduce impurities. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions: Carvedilol Impurity 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure of the impurity, potentially leading to the formation of new byproducts.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Carvedilol Impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied to understand the pathways and mechanisms of impurity formation during drug synthesis. In biology and medicine, it is analyzed for its potential effects on human health and its role in the overall safety profile of Carvedilol .
Mechanism of Action
Comparison with Other Similar Compounds: Carvedilol Impurity 2 can be compared with other impurities formed during the synthesis of beta-adrenergic antagonists. Similar compounds include impurities formed during the synthesis of propranolol and metoprolol. These impurities share common structural features and may undergo similar chemical reactions .
Comparison with Similar Compounds
- Propranolol Impurity A
- Metoprolol Impurity B
- Atenolol Impurity C
Carvedilol Impurity 2 is unique in its specific formation pathway and the conditions under which it is produced. Its study provides valuable insights into the synthesis and safety of beta-adrenergic antagonists.
Properties
CAS No. |
1801551-41-6 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.25 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-(9H-Carbazol-4-yloxy)-ethenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


